Diclofenac Dimer Impurity

Description

Key Identifiers:

Synonyms include 2,2'-[(3,3',5,5'-Tetrachloro[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzeneacetic acid and AT27357.

Three-Dimensional Conformational Analysis

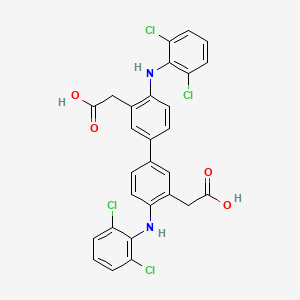

The dimer’s structure arises from the union of two diclofenac units via a biphenyl-diyl core, with two 2,6-dichloroanilino groups and two acetic acid moieties at positions 3 and 3' of the biphenyl system. Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations reveal:

- Hydrogen-bonded dimerization : Carboxylic acid groups form intramolecular H-bonds with adjacent anilino nitrogen atoms, stabilizing the planar conformation.

- Torsional flexibility : The biphenyl linkage allows rotation, but steric hindrance from chlorine substituents restricts free rotation, favoring a non-coplanar arrangement with a dihedral angle of ~45° between phenyl rings.

- Hydration effects : Hydrated dimer models show water molecules participating in H-bond networks with carboxylate groups, further stabilizing the structure.

Conformational Dynamics:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O):

- δ 7.2–7.4 ppm : Aromatic protons from biphenyl and dichlorophenyl groups.

- δ 3.6–3.8 ppm : Methylene protons (-CH₂-) of acetic acid side chains.

- δ 12.1 ppm : Broad singlet for carboxylic acid protons.

¹³C NMR (125 MHz, D₂O):

Infrared (IR) Spectroscopy

Key IR bands (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS (Negative Mode) : [M-H]⁻ peak at m/z 589.0 (theoretical: 590.3).

- Fragmentation : Loss of CO₂ (-44 Da) and Cl⁻ (-35 Da) observed in tandem MS.

Crystallographic Properties and X-Ray Diffraction Data

Despite its pharmaceutical relevance, no single-crystal X-ray diffraction data for this compound has been published to date. However, inferences are drawn from related diclofenac salts and computational models:

Challenges in Crystallization:

- Low solubility : Hinders growth of diffraction-quality crystals.

- Hydration variability : Water content affects lattice stability, complicating data collection.

Efforts to resolve its structure rely on microcrystal electron diffraction (MicroED) and powder XRD paired with DFT optimization , methods successfully applied to similar pharmaceuticals.

Properties

IUPAC Name |

2-[5-[3-(carboxymethyl)-4-(2,6-dichloroanilino)phenyl]-2-(2,6-dichloroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl4N2O4/c29-19-3-1-4-20(30)27(19)33-23-9-7-15(11-17(23)13-25(35)36)16-8-10-24(18(12-16)14-26(37)38)34-28-21(31)5-2-6-22(28)32/h1-12,33-34H,13-14H2,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUKWWAZUNETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=C(C=CC=C4Cl)Cl)CC(=O)O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Intramolecular Cyclization Using Boric Acid

The most widely documented method involves the intramolecular cyclization of diclofenac free acid catalyzed by boric acid in xylene. The reaction proceeds via the following steps:

-

Reaction Setup :

-

Diclofenac free acid (5 g, 0.016 mol) is dissolved in xylene (50 mL).

-

Boric acid (1 g, 0.016 mol) is added as a catalyst.

-

-

Thermal Conditions :

-

The mixture is refluxed at 130°C for 5 minutes.

-

Temperature is increased to 240°C at a rate of 35°C/min and held for 10 minutes.

-

-

Workup and Purification :

Key Advantages :

-

Boric acid acts as a low-cost, non-toxic catalyst.

-

High yield and scalability for industrial applications.

Table 1: Synthesis Parameters and Outcomes

Mechanistic Insights and Structural Confirmation

Reaction Mechanism

The dimer forms through intramolecular amide bond formation between two diclofenac molecules. Boric acid facilitates dehydration, enabling the coupling of the carboxylic acid and aniline groups. The proposed structure aligns with the molecular formula C₂₈H₂₀Cl₄N₂O₄ (MW: 590.28).

Spectroscopic Characterization

The impurity is validated using advanced analytical techniques:

Table 2: Characterization Data

Quality Control and Regulatory Considerations

Analytical Method Validation

A stability-indicating HPLC method is employed to quantify the dimer impurity in pharmaceutical formulations:

Table 3: HPLC Validation Parameters

| Parameter | Result |

|---|---|

| Linearity (25–75 µg/mL) | R² = 0.998 |

| Accuracy | 98–102% recovery |

| Precision (% RSD) | <2.0% |

Comparative Analysis of Alternative Methods

While the boric acid-mediated synthesis remains the gold standard, exploratory approaches include:

-

Thermal Degradation Studies : Heating diclofenac sodium at 150°C for 48 hours produces trace amounts of the dimer.

-

Oxidative Stress Conditions : Exposure to hydrogen peroxide (3% v/v) generates ≤0.5% impurity.

Limitations :

-

Non-catalytic methods exhibit poor yields (<5%).

-

Side products complicate purification.

Industrial Applications and Challenges

Chemical Reactions Analysis

Types of Reactions: Diclofenac Dimer Impurity undergoes various chemical reactions, including:

Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of the impurity, potentially forming less active or inactive compounds.

Substitution: The impurity can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in dechlorinated products .

Scientific Research Applications

Quality Control in Drug Manufacturing

The presence of impurities such as the Diclofenac Dimer Impurity is critical for ensuring the quality and safety of pharmaceutical products. Regulatory bodies like the FDA require rigorous testing for impurities in drug formulations. Computational genotoxicity studies have indicated that known impurities, including the dimer, are below qualification thresholds as per International Council for Harmonisation (ICH) guidelines . This is essential for maintaining compliance during the development of new drug applications (NDAs).

Research on Toxicological Effects

Studies have investigated the toxicological implications of diclofenac and its impurities. For instance, a recent study highlighted the bioaccumulation potential of diclofenac in aquatic organisms, raising concerns about its long-term environmental impact . The dimer impurity's role in enhancing or modifying these effects warrants further research to understand its implications fully.

Water Treatment Technologies

The adsorption capabilities of this compound have been explored in environmental science. A study demonstrated that keratin-based materials could effectively adsorb diclofenac from wastewater, indicating potential applications in developing sustainable water treatment technologies . This finding suggests that the dimer may play a role in enhancing the efficacy of such filtration systems.

Case Study 1: Toxicity Assessment

A comprehensive toxicity assessment involving various diclofenac-related impurities, including the dimer, was conducted to evaluate their effects on human health and ecosystems. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict genotoxicity and other adverse effects. Results indicated that while some impurities posed significant risks, the levels found in commercial formulations were generally within safe limits .

Case Study 2: Environmental Impact

Research focusing on the environmental impact of diclofenac revealed that its metabolites and impurities could persist in aquatic environments, affecting biodiversity. The study highlighted the need for improved wastewater treatment processes to mitigate these effects . The dimer impurity's behavior in these contexts is still under investigation but is crucial for understanding the overall ecological footprint of diclofenac.

Mechanism of Action

The mechanism of action of Diclofenac Dimer Impurity involves its interaction with molecular targets and pathways similar to Diclofenac. It may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and anti-inflammatory effects. the impurity’s exact molecular targets and pathways may differ slightly due to its unique chemical structure .

Comparison with Similar Compounds

Research Findings and Data

Stability Studies

Method Validation

Biological Activity

Diclofenac Dimer Impurity (CAS No: 1609187-30-5) is a synthetic impurity derived from the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac. Understanding its biological activity is essential for assessing the safety and efficacy of diclofenac-containing pharmaceuticals. This article delves into the biological mechanisms, biochemical pathways, and potential health impacts associated with this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its complex chemical structure, which includes multiple chlorine atoms and a dimeric configuration. Its molecular formula is with a molecular weight of 590.3 g/mol . The impurity's formation typically occurs during the synthesis of diclofenac or as a result of its metabolic processes within biological systems.

Target Enzymes : Similar to diclofenac, the Dimer Impurity primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins—molecules that mediate inflammation and pain responses .

Biochemical Pathways :

- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thus potentially alleviating pain and inflammation.

- Metabolic Pathways : The compound undergoes various metabolic transformations, including hydroxylation and dechlorination, which can alter its biological activity .

Cellular Effects

Research indicates that Diclofenac and its impurities can influence various cellular processes:

- Anti-inflammatory Activity : Similar to diclofenac, the Dimer Impurity may exhibit anti-inflammatory properties through COX inhibition.

- Antioxidant Properties : Some studies suggest that certain derivatives of diclofenac may possess antioxidant effects, which could mitigate oxidative stress in cells .

Case Studies

- In Vitro Studies : A study evaluated the effects of various diclofenac derivatives on 15-lipoxygenase (15-LOX) and α-glucosidase activities. Results indicated that modifications to the diclofenac structure could enhance or diminish biological activity, highlighting the importance of structural characteristics in pharmacological effects .

- In Vivo Studies : The potential carcinogenic effects were assessed in animal models where diclofenac was administered. Results demonstrated a reduction in tumor incidence when COX-2 levels were inhibited, suggesting that impurities like Diclofenac Dimer may also play a role in modulating cancer-related pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of its parent compound due to structural similarities. Key pharmacokinetic parameters include:

- Absorption and Distribution : High variability in absorption rates has been noted for diclofenac; similar patterns may be anticipated for its dimer impurity.

- Metabolism : The compound is likely metabolized via hepatic pathways involving cytochrome P450 enzymes, leading to various metabolites with distinct biological activities .

Comparative Analysis with Other Impurities

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Diclofenac | Monomer | Strong COX inhibition |

| This compound | Dimer | Potentially similar to diclofenac |

| Diclofenac Impurity A | Monomer | Varies based on structural changes |

| Diclofenac Impurity B | Monomer | Varies based on structural changes |

The comparison illustrates that while this compound shares some biological activities with other impurities, its dimeric structure may confer unique properties that influence its reactivity and biological interactions.

Q & A

Q. What analytical techniques are recommended for detecting Diclofenac Dimer Impurity in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting dimer impurities due to its high sensitivity and specificity. For example, HPLC chromatograms can resolve dimer peaks from other degradation products . Solid-phase extraction (SPE) is recommended for sample preparation to minimize matrix interference. Immunoassays are a cost-effective alternative for high-throughput screening but require validation against chromatographic methods for accuracy .

Q. How is this compound structurally characterized?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical. NMR provides detailed information on hydrogen and carbon environments, while HR-MS confirms molecular weight (e.g., molecular formula C₄₄H₃₄Cl₄N₄O₄ for the dimer). X-ray crystallography may be used for absolute configuration determination if crystalline forms are isolable .

Q. What degradation pathways lead to this compound formation?

- Methodology : Thermal stress studies at elevated temperatures (e.g., 123°C) reveal that dimerization occurs via a carbon cation intermediate. Reaction monitoring using time-course HPLC can track the formation of intermediates, such as the indolinone derivative, which dimerizes through nucleophilic attack by a second diclofenac molecule .

Q. What pharmacopeial limits apply to this compound in drug formulations?

- Methodology : The USP recommends a maximum limit of 0.5% for individual impurities and 1.5% for total impurities in marketed products. Quantification requires a validated standard curve using a reference standard (e.g., CAS 1609187-32-7) with LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data between mass spectrometry and NMR analyses when characterizing this compound?

- Methodology : Cross-validation using orthogonal techniques is essential. For instance, if LC-MS/MS detects an impurity peak unaccounted for in NMR, preparative HPLC can isolate the compound for further NMR analysis. Isotopic labeling (e.g., ¹³C/²H) may clarify ambiguous spectral signals .

Q. What strategies optimize synthetic routes to minimize this compound during API production?

- Methodology : Process parameters such as temperature, pH, and solvent polarity must be optimized. For example, lowering reaction temperatures to <80°C reduces thermal dimerization. Kinetic studies using Design of Experiments (DoE) can identify critical factors, while in-line PAT (Process Analytical Technology) monitors impurity formation in real-time .

Q. How do environmental factors (e.g., light, pH) influence the stability of this compound in aqueous solutions?

- Methodology : Accelerated stability studies under ICH guidelines (Q1A) should be conducted. For photostability, expose samples to UV light (ICH Q1B) and analyze degradation products via LC-MS. pH-dependent stability can be assessed using buffer solutions (pH 1–12) with periodic sampling over 72 hours .

Q. What computational tools predict the genotoxic potential of this compound?

- Methodology : Use in silico platforms like Derek Nexus or QSAR models to evaluate structural alerts for genotoxicity. Molecular docking studies can assess interactions with DNA or enzymes (e.g., topoisomerase II). Experimental validation via Ames testing is recommended for positive predictions .

Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in this compound levels?

Q. What protocols validate analytical methods for quantifying trace levels of this compound?

- Methodology : Follow ICH Q2(R1) guidelines for validation parameters:

- Linearity : R² ≥0.99 over 50–150% of the target concentration.

- LOQ : Signal-to-noise ratio ≥10 for impurity peaks.

- Accuracy : Spike recovery rates of 95–105% in placebo matrices.

Cross-validate with a second analyst or laboratory to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.